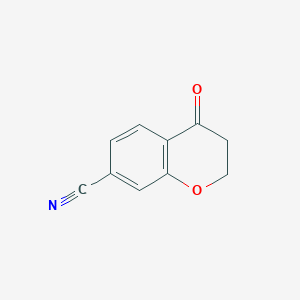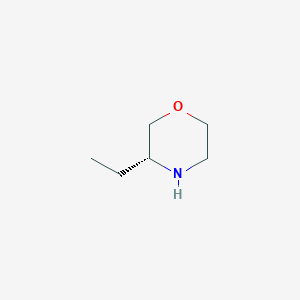![molecular formula C6H3Cl2N3 B1591004 4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin CAS No. 97337-32-1](/img/structure/B1591004.png)
4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030 , and others. It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Zwischenstoff
4,6-Dichlor-7H-pyrrolo[2,3-D]pyrimidin: ist ein wertvoller Zwischenstoff in der pharmazeutischen Synthese. Er ist besonders wichtig bei der Herstellung von Kinase-Inhibitoren, einer Klasse von Medikamenten, die zur Behandlung verschiedener Krankheiten eingesetzt werden, indem sie bestimmte Enzymaktivitäten hemmen .
Synthese von Antitumormitteln
Diese Verbindung dient als Gerüst für die Entwicklung von Antitumormitteln. Ihre Derivate wurden auf ihr Potenzial untersucht, Proteinkinasen wie PDK1 zu hemmen, die eine Rolle beim Wachstum und Überleben von Krebszellen spielen .
Antivirale Forschung
Derivate von This compound haben sich als vielversprechend als antivirale Wirkstoffe erwiesen. Die Struktur der Verbindung ermöglicht die Synthese von Molekülen, die in virale Replikationsprozesse eingreifen können .
Antiflammatorische Anwendungen
Die entzündungshemmenden Eigenschaften der Derivate dieser Verbindung machen sie zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen. Forscher untersuchen ihren Einsatz in Therapien für Erkrankungen wie Arthritis und andere chronisch-entzündliche Erkrankungen .
Behandlung von entzündlichen Hauterkrankungen
In der medizinischen Chemie findet This compound Anwendung bei der Entwicklung neuartiger Therapien für entzündliche Hauterkrankungen. Seine Fähigkeit, Immunantworten zu modulieren, ist entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Psoriasis .
Antituberkulose-Aktivität
Der Pyrrolo[2,3-D]pyrimidin-Rest, zu dem unsere Verbindung gehört, hat breite biologische Anwendungen, darunter die Antituberkulose-Aktivität. Er ist Teil der laufenden Forschung zur Bekämpfung von Tuberkulose durch gezielte mykobakterielle Infektionen .
Wirkmechanismus
Target of Action
The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .
Pharmacokinetics
It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .
Action Environment
The action, efficacy, and stability of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Zukünftige Richtungen
Given its wide use in the synthesis of pharmaceutical intermediates and its role as a biochemical reagent, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is likely to continue to be a subject of research and development . Its use in the synthesis of JAK inhibitors suggests potential applications in the treatment of diseases affecting the immune system .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions .
Cellular Effects
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine has shown promising biological activities. Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity .
Molecular Mechanism
It is known that several Janus kinase (JAK) inhibitors, which interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, have a common pyrrolo[2,3-D]pyrimidine core . This suggests that 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Eigenschaften
IUPAC Name |
4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRULURZFVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560175 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97337-32-1 | |
| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)



![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)


